molecular formula C11H15NO4S B13584141 5-(n,n-Dimethylsulfamoyl)-2,4-dimethylbenzoic acid

5-(n,n-Dimethylsulfamoyl)-2,4-dimethylbenzoic acid

Cat. No.: B13584141
M. Wt: 257.31 g/mol
InChI Key: UNDJKYBNAHNWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(n,n-Dimethylsulfamoyl)-2,4-dimethylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dimethylsulfamoyl group attached to the benzene ring, along with two methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(n,n-Dimethylsulfamoyl)-2,4-dimethylbenzoic acid typically involves the introduction of the dimethylsulfamoyl group onto a pre-existing benzoic acid derivative. One common method involves the reaction of 2,4-dimethylbenzoic acid with n,n-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

5-(n,n-Dimethylsulfamoyl)-2,4-dimethylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

5-(n,n-Dimethylsulfamoyl)-2,4-dimethylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(n,n-Dimethylsulfamoyl)-2,4-dimethylbenzoic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(n,n-Dimethylsulfamoyl)-2-methylphenylboronic acid
  • 5-(n,n-Dimethylsulfamoyl)-2-methoxyphenylboronic acid

Uniqueness

5-(n,n-Dimethylsulfamoyl)-2,4-dimethylbenzoic acid is unique due to the presence of both the dimethylsulfamoyl group and the two methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

5-(dimethylsulfamoyl)-2,4-dimethylbenzoic acid

InChI

InChI=1S/C11H15NO4S/c1-7-5-8(2)10(6-9(7)11(13)14)17(15,16)12(3)4/h5-6H,1-4H3,(H,13,14)

InChI Key

UNDJKYBNAHNWML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.